Fluazinam

説明

This compound is a broad-spectrum fungicide used in agriculture. It is classed as a diarylamine and more specifically an arylaminopyridine. The mode of action involves the compound being an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also having high reactivity with thiols. It is unique amongst uncouplers in displaying broad-spectrum activity against fungi and also very low toxicity to mammals due to it being rapidly metabolised to a compound without uncoupling activity. This compound is a protectant fungicide, but is neither systemic or curative. It acts by inhibiting the germination of spores and the development of infection structures. Although it has activity against many fungi, it is less potent against rusts and powdery mildew and as such has not been commercialised for use in cereal crops. It is widely used to control late blight (P. infestans) in potato due to its activity against the zoospores of the pathogen which makes it particularly effective at controlling infection of the potato tubers.

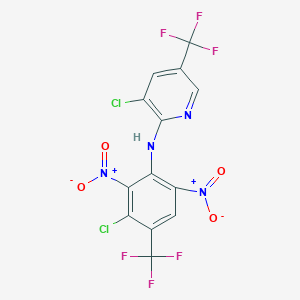

structure given in first source

Structure

3D Structure

特性

IUPAC Name |

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCGKGPEKUCDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl2F6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032551 | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2] | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C), Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L, In water, 1.35X10-1 mg/L at 20 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.259 g/mL at 25 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000056 [mmHg], 5.6X10-5 mm Hg at 25 °C | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow crystals | |

CAS No. |

79622-59-6 | |

| Record name | Fluazinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79622-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazinam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079622596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinamine, 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P91PCK33Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-117 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Fluazinam

Introduction

Fluazinam is a broad-spectrum, protective contact fungicide belonging to the diarylamine and 2,6-dinitroaniline chemical classes.[1][2] First described in 1992 by researchers at Ishihara Sangyo Kaisha, it has become a significant agrochemical for controlling a variety of fungal pathogens in crops such as potatoes, peanuts, and grapevines.[1][2] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, a multi-site disruption of energy production.[1][3][4] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and scientists in drug and pesticide development.

Chemical Identity and Structure

This compound is chemically identified as a substituted diarylamine.[1][3] The core structure consists of a 2-amino-5-(trifluoromethyl)pyridine group where one amino hydrogen is replaced by a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[3][5] |

| CAS Number | 79622-59-6[1][3][6] |

| Molecular Formula | C₁₃H₄Cl₂F₆N₄O₄[3][4][6] |

| Molecular Weight | 465.09 g/mol [3][6] |

| Synonyms | IKF-1216, Shirlan, Frowncide, Omega, Allegro, Sekoya[4][7][8] |

Physicochemical Properties

This compound is a light yellow crystalline solid under standard conditions.[3] It exhibits low water solubility and low volatility, which influences its environmental fate and application methods.[5] It is generally stable to heat, acid, and alkali.[3]

Table 2: General Physicochemical Properties

| Property | Value | Conditions |

|---|---|---|

| Physical Form | Light yellow crystals[3] | 20 °C, 1 atm |

| Odor | Pungent[3] | 23 °C |

| Melting Point | 115-117 °C[3][5] | - |

| Boiling Point | 376.1 °C (Predicted)[1][9] | 760 mmHg |

| Vapor Pressure | 2.3 x 10⁻² mPa[4] | 25 °C |

Table 3: Solubility Data

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | 0.135 mg/L[3][5] | 20 °C, pH 7 |

| Acetone | 470 g/L[3] | 20 °C |

| Dichloromethane | 330 g/L[3][10] | 20 °C |

| Ethanol | 150 g/L[3][10] | 20 °C |

| Toluene | 410 g/L[3] | 20 °C |

| n-Hexane | 12 g/L[3] | 20 °C |

| Dimethylformamide (DMF) | ~25 mg/mL[7][11] | - |

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[7][11] | - |

Table 4: Partition and Stability Data

| Parameter | Value | Notes |

|---|---|---|

| Partition Coefficient (logP) | 3.56[2][10] | Indicates lipophilic nature and potential for bioaccumulation.[12] |

| Henry's Law Constant | 2.5 x 10⁻⁴ atm·m³/mol[3] | Suggests potential to volatilize from water surfaces. |

| Soil Adsorption Coefficient (Koc) | 1705 - 2316[12] | Indicates low mobility in soil. |

| Aerobic Soil Half-life (DT₅₀) | ~124 - 132 days[5][12] | Considered persistent in soil. |

| Hydrolysis Half-life (DT₅₀) | Stable at pH 5; 42 days at pH 7; 6 days at pH 9[12] | - |

| Aqueous Photolysis Half-life (DT₅₀) | ~2.5 days[10][12] | Relatively rapid degradation in water via photolysis. |

Fungicidal Properties and Mechanism of Action

This compound is a protectant fungicide with multi-site activity, meaning it disrupts multiple vital functions within the fungal cell.[4] This characteristic reduces the likelihood of resistance development.[13] It is effective against a broad range of pathogens, particularly Phytophthora infestans (late blight), Sclerotinia sclerotiorum (white mold), and Botrytis cinerea (grey mould).[3][4][13] It acts by inhibiting spore germination and the development of infection structures.[1][3]

The primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[1][3] This process disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and halting energy production, which is lethal to the fungus. Additionally, this compound has been shown to induce oxidative stress, leading to apoptosis-like cell death.[13] This involves the accumulation of reactive oxygen species (ROS), activation of caspases, and subsequent damage to cellular components.[13]

Experimental Protocols

This compound is commercially produced via a multi-step chemical synthesis.[5] The core methodology involves a condensation reaction between a substituted aminopyridine and a substituted dinitrobenzene derivative.

General Protocol: The synthesis typically involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride .[14] This reaction is carried out in the presence of an inorganic base (e.g., potassium carbonate, sodium hydroxide) and an organic solvent (e.g., 2-methyltetrahydrofuran, dimethylformamide).[14][15] The base facilitates the nucleophilic substitution by deprotonating the aminopyridine.

To ensure food safety and regulatory compliance, robust analytical methods are required to quantify this compound residues in agricultural commodities. A common approach combines QuEChERS sample preparation with gas chromatography.

Protocol: Determination of this compound in Plant Commodities (e.g., Peanuts) [16]

-

Extraction: Homogenize the sample material. Extract residues by shaking with a solution of methanol and acetic acid (100:2, v/v).

-

Filtration & Dilution: Filter the extract and dilute the filtrate with 0.2 N hydrochloric acid (HCl).

-

Liquid-Liquid Partitioning (Acidic): Partition the diluted extract against hexane. The analyte (this compound) moves into the organic hexane phase.

-

Back-Partitioning (Basic): Partition the hexane phase against 0.5 N sodium hydroxide (NaOH). This compound moves into the aqueous basic phase, leaving behind certain impurities.

-

Re-Partitioning (Acidic): Acidify the aqueous phase and partition it back into a fresh volume of hexane. This step further purifies the extract.

-

Column Chromatography Cleanup: Concentrate the final hexane fraction and apply it to a Florisil solid-phase extraction (SPE) column. Elute the column with a hexane:ethyl ether (80:20, v/v) mixture.

-

Final Preparation & Analysis: Concentrate the eluate to dryness and redissolve the residue in hexane. Analyze the solution using a Gas Chromatograph equipped with an Electron Capture Detector (GC/ECD). Quantify using an external standard calibration curve. The limit of quantification (LOQ) for this method is typically 0.01 ppm.[16]

The purity of technical grade this compound is essential for formulation and regulatory approval. The internationally recognized method is provided by the Collaborative International Pesticides Analytical Council (CIPAC).

Protocol: CIPAC Method 4727 [17][18]

-

Principle: The content of this compound in technical material is determined by high-performance liquid chromatography (HPLC) using a reversed-phase column.

-

Apparatus: A standard HPLC system equipped with a UV detector is required.

-

Mobile Phase: A suitable mixture of water and an organic solvent (e.g., acetonitrile or methanol), prepared to achieve optimal separation.

-

Column: A reversed-phase column, such as a C18.

-

Procedure:

-

Prepare a standard solution of this compound analytical standard with a precisely known concentration.

-

Prepare a sample solution by accurately weighing the technical material and dissolving it in a suitable solvent.

-

Inject both the standard and sample solutions into the HPLC system.

-

Detect the analyte using a UV detector set to 240 nm.[17][19]

-

-

Calculation: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram (external standardization).[17][19] Identity is confirmed by comparing retention times.[19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 79622-59-6 [chemicalbook.com]

- 3. This compound | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. This compound (Ref: IKF 1216) [sitem.herts.ac.uk]

- 6. This compound | CAS 79622-59-6 | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound [drugfuture.com]

- 9. This compound Fungicide Manufacturer, CAS NO 79622-59-6 | Suze Chemical [suzehg.com]

- 10. This compound CAS#: 79622-59-6 [m.chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. mda.state.mn.us [mda.state.mn.us]

- 13. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 14. CN106316937A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. WO2011092618A1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. openknowledge.fao.org [openknowledge.fao.org]

- 18. openknowledge.fao.org [openknowledge.fao.org]

- 19. fao.org [fao.org]

Toxicological Profile of Fluazinam in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazinam is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases.[1] Its mode of action involves the uncoupling of oxidative phosphorylation in mitochondria, disrupting the energy production process in target fungi.[1][2] While effective against fungal pathogens, concerns regarding its potential impact on non-target organisms are critical for a comprehensive environmental risk assessment. This technical guide provides a detailed toxicological profile of this compound in various non-target organisms, including aquatic and terrestrial species. It summarizes key quantitative toxicity data, outlines experimental protocols for ecotoxicological testing, and visualizes the mechanism of action and experimental workflows.

Mechanism of Action in Non-target Organisms

This compound's primary mode of action is the uncoupling of oxidative phosphorylation.[1][2] In non-target organisms, this disruption of the mitochondrial respiratory chain can lead to a cascade of cellular events. By interfering with the proton gradient across the inner mitochondrial membrane, this compound inhibits the synthesis of ATP, the primary energy currency of the cell.[3] This energy depletion can impair essential physiological functions, leading to sublethal effects or mortality. While the primary target is ATP synthase in fungi, this compound can also affect mitochondrial respiration in other organisms to varying degrees.[3] Some studies in human cell lines suggest it can also induce oxidative stress and apoptosis through signaling pathways involving p38 and JNK.[4][5]

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Toxicological Data

The following tables summarize the quantitative toxicological data for this compound in various non-target organisms.

Aquatic Organisms

This compound is classified as highly to very highly toxic to aquatic organisms.[6][7][8]

| Species | Endpoint | Value | Exposure Duration | Reference |

| Fish | ||||

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.036 mg/L | 96 hours | [9] |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.14 mg/L | 96 hours | [6] |

| Cyprinus carpio (Common Carp) | LC50 | 0.15 mg/L | 96 hours | [10] |

| Brachydanio rerio (Zebrafish) | LC50 | 0.10 mg/L | 96 hours | [11] |

| Invertebrates | ||||

| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 0.22 mg/L | 48 hours | [9] |

| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 0.042 mg/L | 48 hours | [6] |

| Daphnia magna (Water Flea) | NOEC (Reproduction) | 0.068 mg/L | 21 days | [12] |

| Chironomus riparius (Midge) | LC50 | 0.045 mg/L | 48 hours | [9] |

| Algae | ||||

| Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | 0.11 mg/L | 72 hours | [6] |

| Chlorella vulgaris | EC50 (Growth Inhibition) | 0.194 mg/L | 96 hours | [11] |

| Lemna gibba (Duckweed) | LC50 | >0.0691 mg/L | 7 days | [9] |

Terrestrial Invertebrates

This compound exhibits low acute toxicity to bees and earthworms.[13] However, sublethal and chronic effects have been noted.

| Species | Endpoint | Value | Exposure Duration | Reference |

| Bees | ||||

| Apis mellifera (Honeybee) | LD50 (Oral) | >100 µ g/bee | 48 hours | [9] |

| Apis mellifera (Honeybee) | LD50 (Contact) | >200 µ g/bee | 48 hours | [9] |

| Partamona helleri (Stingless Bee) | - | Sublethal effects on midgut, oxidative stress, and behavior at field concentrations. | 24 hours | [14] |

| Earthworms | ||||

| Eisenia fetida | LC50 (Artificial Soil) | >1000 mg/kg soil | 14 days | [1] |

| Eisenia fetida | NOEC (Reproduction) | Not specified, but concerns for reproductive toxicity have been raised. | - | [15] |

Birds

This compound has low acute toxicity to birds.[1][13]

| Species | Endpoint | Value | Reference |

| Colinus virginianus (Bobwhite Quail) | LD50 (Oral) | 1782 mg/kg bw | [12] |

| Anas platyrhynchos (Mallard Duck) | LD50 (Oral) | 4190 mg/kg bw | [1] |

| Colinus virginianus (Bobwhite Quail) | LC50 (Dietary) | >10500 ppm | [13] |

Mammals

This compound demonstrates low acute oral toxicity in mammals.[1] However, chronic exposure can lead to effects on the liver and other organs.[13]

| Species | Endpoint | Value | Notes | Reference |

| Rat | LD50 (Oral) | >5000 mg/kg bw | - | [1] |

| Rat | NOAEL (2-year chronic) | 1.49 mg/kg bw/day | - | [16] |

| Rat | LOAEL (Developmental) | Not specified | Fetal effects observed only at doses causing maternal toxicity. | [13] |

| Dog | NOAEL (1-year chronic) | 1 mg/kg bw/day | - | [16] |

Experimental Protocols

The toxicological data presented are primarily derived from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Aquatic Toxicity Testing

Caption: Generalized workflow for aquatic ecotoxicology testing.

3.1.1. Fish Acute Toxicity Test (OECD 203) This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[12][16]

-

Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[12][17]

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (e.g., temperature, pH, dissolved oxygen).[12][18] The test can be static, semi-static (with renewal of the test solution), or flow-through.[12]

-

Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[12]

-

Endpoint: The LC50 value with 95% confidence intervals is calculated.[16]

3.1.2. Daphnia magna Reproduction Test (OECD 211) This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.[13][14]

-

Test Organism: Young female Daphnia magna (<24 hours old).[13][19]

-

Test Conditions: Daphnids are individually exposed to different concentrations of the test substance in a semi-static system for 21 days.[13][19]

-

Observations: The number of living offspring produced per parent animal is counted. Parental mortality and mobility are also recorded.[19][20]

-

Endpoints: The No Observed Effect Concentration (NOEC) and the concentration causing a specified percent reduction in reproduction (e.g., EC10, EC50) are determined.[13]

3.1.3. Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201) This test evaluates the effects of a substance on the growth of freshwater algae.[21][22]

-

Test Organism: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata).[23]

-

Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.[21][22]

-

Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.[1][23]

-

Endpoints: The EC50 for growth rate inhibition and yield are calculated, as well as the NOEC.[23]

Terrestrial Invertebrate Toxicity Testing

3.2.1. Earthworm Acute Toxicity Test (OECD 207) This test determines the acute toxicity of a substance to earthworms.[7][24]

-

Test Organism: Adult earthworms of the species Eisenia fetida.[24][25]

-

Test Conditions: Earthworms are exposed to the test substance mixed into an artificial soil for 14 days.[7][24]

-

Observations: Mortality and sublethal effects (e.g., changes in body weight, behavioral abnormalities) are assessed at 7 and 14 days.[7][9]

-

Endpoint: The LC50 is determined, and a NOEC may also be established.[6]

3.2.2. Honeybee Acute Oral Toxicity Test (OECD 213) This laboratory test assesses the acute oral toxicity of a substance to adult honeybees.[11][26]

-

Test Organism: Young adult worker honeybees (Apis mellifera).[27]

-

Test Conditions: Bees are fed a sucrose solution containing a range of concentrations of the test substance.[10][27]

-

Observations: Mortality and any behavioral abnormalities are recorded at specified intervals (e.g., 4, 24, 48, and up to 96 hours).[26][27]

-

Endpoint: The LD50 (the dose causing 50% mortality) is calculated in µg of active substance per bee.[10]

Conclusion

The toxicological profile of this compound reveals a significant risk to aquatic ecosystems, with high to very high toxicity observed in fish, invertebrates, and algae. In contrast, its acute toxicity to terrestrial invertebrates like bees and earthworms, as well as to birds and mammals, is low. However, the potential for sublethal and chronic effects, particularly on earthworm reproduction, warrants further consideration in environmental risk assessments. The primary mechanism of toxicity across different organisms is the uncoupling of oxidative phosphorylation, leading to cellular energy depletion. A comprehensive understanding of these toxicological endpoints and the underlying mechanisms is essential for the development of effective risk mitigation strategies and to ensure the environmentally sound use of this fungicide.

References

- 1. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. Repeated exposure of this compound fungicides affects gene expression profiles yet carries no costs on a nontarget pest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound targets mitochondrial complex I to induce reactive oxygen species-dependent cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced apoptosis of SH-SY5Y cells is mediated by p53 and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. mda.state.mn.us [mda.state.mn.us]

- 9. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 10. content.fera.co.uk [content.fera.co.uk]

- 11. oecd.org [oecd.org]

- 12. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. eurofins.com.au [eurofins.com.au]

- 17. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 20. swedenwaterresearch.se [swedenwaterresearch.se]

- 21. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 22. oecd.org [oecd.org]

- 23. fera.co.uk [fera.co.uk]

- 24. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. biotecnologiebt.it [biotecnologiebt.it]

The Environmental Fate and Degradation of Fluazinam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam is a broad-spectrum diarylamine fungicide used to control a variety of fungal diseases in agriculture. Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific knowledge on the environmental persistence, transformation, and mobility of this compound in soil, water, and other environmental compartments.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its environmental behavior.

| Property | Value | Reference |

| IUPAC Name | 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine | [1][2] |

| CAS Registry Number | 79622-59-6 | [2] |

| Molecular Formula | C₁₃H₄Cl₂F₆N₄O₄ | [1] |

| Molecular Weight | 465.1 g/mol | [1] |

| Vapor Pressure | 2.3 x 10⁻² mPa (at 20-25°C) | [1] |

| Water Solubility | 0.135 mg/L (at 20°C, pH 7) | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.03 | [3] |

Environmental Fate and Degradation Pathways

This compound is subject to various degradation processes in the environment, including microbial degradation in soil, hydrolysis, and photolysis in water.

Degradation in Soil

The primary route of this compound degradation in the terrestrial environment is through microbial activity. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture.

Table 1: Aerobic and Anaerobic Soil Degradation Half-lives (DT₅₀) of this compound

| Soil Type | Condition | DT₅₀ (days) | Reference |

| Sandy Loam | Aerobic | 17-56 | [4] |

| Lateritic (Jhargram, India) | Aerobic | 54.07 | [5] |

| Alluvial (Mohanpur, India) | Aerobic | 45.10 | [5] |

| Coastal Saline (Canning, India) | Aerobic | 28.33 | [5] |

| Black (Pune, India) | Aerobic | 26.18 | [5] |

| Various | Anaerobic | Not specified | [6] |

Studies have shown that higher soil organic matter content can enhance the degradation of this compound[7].

Degradation in the Aquatic Environment

In aquatic systems, this compound degradation is primarily driven by hydrolysis and photolysis.

Hydrolysis: this compound is relatively stable to hydrolysis under acidic conditions but degrades more rapidly in neutral and alkaline environments[4][8][9]. The main hydrolysis products are 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino) nicotinic acid (CAPA) and subsequently 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid (DCPA)[4][7].

Table 2: Hydrolysis Half-life (DT₅₀) of this compound in Water

| pH | Temperature (°C) | DT₅₀ (days) | Reference |

| 5 | 22 | Stable | [10] |

| 7 | 22 | 42 | [10] |

| 9 | 22 | 5.6 | [10] |

| 4 | 50 | Stable (for 5 days) | [4] |

| 7 | 25 | 2.7 - 4.5 | [4] |

| 9 | 25 | 3.5 - 3.9 | [4] |

Photolysis: this compound is susceptible to phototransformation in water when exposed to sunlight.

Table 3: Aqueous Photolysis Half-life (DT₅₀) of this compound

| Condition | DT₅₀ (days) | Reference |

| pH 7, 25°C | 2.5 | [10] |

| Loamy Sand Soil (Photodegradation on soil surface) | 21-32 | [4] |

The major photolytic degradation product identified in water is a tricyclic compound referred to as G-504.

Degradation Pathways Visualization

The following diagrams illustrate the primary degradation pathways of this compound in soil and water.

Mobility in Soil

The mobility of this compound in soil is relatively low, indicating a tendency for it to remain in the upper soil layers with a low potential for leaching into groundwater. This is characterized by its soil organic carbon-water partitioning coefficient (Koc).

Table 4: Soil Mobility Parameters for this compound

| Parameter | Value | Interpretation | Reference |

| Koc | 1705 - 2316 | Slight to low mobility | [3] |

The strong adsorption to soil particles also suggests that while volatilization from moist soil surfaces is a potential dissipation route based on its Henry's Law constant, it is likely to be attenuated.

Experimental Protocols

The environmental fate studies of this compound are typically conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions[11][12][13].

-

Test System: Soil samples, typically with varying characteristics (e.g., sandy loam, clay loam), are treated with ¹⁴C-labeled this compound[11]. The incubation is carried out in the dark in biometer-type flasks or flow-through systems at a constant temperature (e.g., 20-25°C) and moisture level for a period of up to 120 days[12][14].

-

Sample Analysis: At specified intervals, soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol)[15]. The extracts are analyzed to quantify the parent this compound and its transformation products. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are commonly employed[15][16]. Volatile products, including ¹⁴CO₂, are trapped to establish a mass balance[13].

-

Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀) is calculated, typically assuming first-order kinetics[6]. The formation and decline of major metabolites are also monitored.

Hydrolysis as a Function of pH (OECD 111)

This test evaluates the abiotic degradation of this compound in water at different pH levels[8][9][17].

-

Test System: Sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9) are treated with a known concentration of this compound[8][17]. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies)[9][17].

-

Sample Analysis: At predetermined time intervals, aliquots of the solutions are taken and analyzed for the concentration of the parent compound and its hydrolysis products. HPLC-UV or LC-MS/MS are the preferred analytical techniques[16][17].

-

Data Analysis: The rate of hydrolysis is calculated, and the half-life (DT₅₀) at each pH is determined. The identity of major hydrolysis products is also established.

Phototransformation of Chemicals in Water (OECD 316)

This guideline is designed to assess the degradation of a chemical due to direct exposure to light in an aqueous environment.

-

Test System: A solution of this compound in a sterile aqueous buffer is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark under the same conditions.

-

Sample Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of this compound and the formation of photoproducts are quantified using analytical methods such as HPLC or LC-MS/MS.

-

Data Analysis: The rate of photolysis is determined, and the half-life (DT₅₀) is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Analytical Methodologies

Accurate quantification of this compound and its metabolites in environmental matrices is essential for fate and residue studies.

Sample Preparation

-

Soil: Soil samples are typically extracted by shaking or sonication with an organic solvent such as methanol or acetonitrile[15]. The extract may then be diluted with water and partitioned into a non-polar solvent or cleaned up using solid-phase extraction (SPE) before analysis.

-

Water: Water samples containing this compound and its metabolites are often acidified and then directly analyzed or subjected to a concentration step. A common method involves mixing the water sample with acetonitrile containing a small amount of formic acid before direct injection into the LC-MS/MS system[16].

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common technique for the analysis of this compound[5]. Separation is typically achieved on a C18 reversed-phase column.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous determination of this compound and its various degradation products (AMPA, DAPA, CAPA, DCPA, HYPA) in both soil and water samples[15][16]. It provides confirmation of the identity of the analytes based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

The environmental fate of this compound is characterized by moderate persistence in soil, with degradation occurring primarily through microbial pathways. In aquatic environments, it is susceptible to hydrolysis, especially under neutral to alkaline conditions, and photolysis. Its low mobility in soil suggests a limited potential for groundwater contamination. A thorough understanding of these degradation pathways and the experimental protocols used to study them is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this fungicide. This guide provides a comprehensive summary of the key data and methodologies for professionals involved in the research and development of agricultural chemicals.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. This compound (Ref: IKF 1216) [sitem.herts.ac.uk]

- 3. This compound | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Degradation and residue dynamics of this compound in diverse indian soil types and water pH conditions: a comprehensive study using kinetic models [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. fera.co.uk [fera.co.uk]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 12. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

History and development of Fluazinam as a fungicide

An In-depth Technical Guide to Fluazinam: History, Development, and Fungicidal Action

Executive Summary

This compound is a broad-spectrum, protective contact fungicide belonging to the diarylamine chemical class.[1][2] First described in 1992 by researchers at Ishihara Sangyo Kaisha (ISK), it was commercialized in the early 1990s and has become a significant tool for managing a variety of fungal diseases in agriculture.[2][3] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, a multi-site process that disrupts cellular energy production and carries a low intrinsic risk for resistance development.[1][3][4] this compound is particularly effective against pathogens such as Phytophthora infestans (late blight), Sclerotinia species, Botrytis cinerea (grey mould), and Plasmodiophora brassicae (clubroot).[2][3] This guide provides a comprehensive technical overview of its history, chemical properties, synthesis, mechanism of action, biological efficacy, and the experimental protocols used in its evaluation.

History and Development

This compound was discovered and developed by the Japanese company Ishihara Sangyo Kaisha.[2][3] It was first described in scientific literature in 1992 as a novel fungicide with a unique mode of action.[2] Its development was driven by the need for effective control of fungal pathogens, particularly in crops like potatoes. It was registered for use in New Zealand as early as 1988 for controlling bunch rot in grapes, where it provided an alternative to fungicides facing resistance issues.[5] In the United States, it was first registered by the EPA in 1992 for use on crops including potatoes and peanuts.[6] It is classified by the Fungicide Resistance Action Committee (FRAC) under the code 29, highlighting its unique mechanism as an uncoupler of oxidative phosphorylation.[3]

Chemical and Physical Properties

This compound is an arylaminopyridine and a member of the 2,6-dinitroaniline chemical family.[1][4][7] Its chemical structure consists of a 2-amino-5-(trifluoromethyl)pyridine group linked to a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.[1] It is a yellow, crystalline solid that is stable to acid, alkali, and heat.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | [2] |

| CAS Number | 79622-59-6 | [2] |

| Chemical Formula | C₁₃H₄Cl₂F₆N₄O₄ | [2][3] |

| Molar Mass | 465.09 g/mol | [1][2] |

| Appearance | Yellow, crystalline solid | [3] |

| Melting Point | 116 °C | [2] |

| Vapor Pressure | 2.3 x 10⁻² mPa (25°C) | [3] |

| Water Solubility | 0.157 mg/L (pH 7, 20°C) | [3] |

| Solubility (g/L, 20°C) | Acetone: 470, Toluene: 410, Dichloromethane: 330, Ethanol: 150 | [1] |

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. The core of the synthesis is a condensation reaction.[8] A common pathway involves reacting 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[9][10] This reaction is typically carried out in an organic solvent under alkaline conditions, using an inorganic base to facilitate the coupling.[9][10] Various solvents have been evaluated to optimize yield and purity, including tetrahydrofuran (THF), 2-methyltetrahydrofuran, and mixed solvent systems, with the goal of minimizing side reactions such as hydrolysis.[9][10][11]

Caption: Generalized synthesis pathway for this compound.

Mode of Action

This compound's primary mode of action is the disruption of fungal energy metabolism by uncoupling oxidative phosphorylation in the mitochondria.[1][2][4]

-

Uncoupling Oxidative Phosphorylation: In normal cellular respiration, the electron transport chain pumps protons (H⁺) across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force drives ATP synthase to produce ATP. This compound, being a lipophilic weak acid (a protonophore), shuttles protons back across the membrane, dissipating the gradient.[4][12] This uncouples electron transport from ATP synthesis; the cell continues to consume oxygen, but ATP production is severely inhibited, leading to energy depletion and cell death.[12][13][14]

-

Reactivity with Thiols: this compound also exhibits high reactivity with thiol groups (-SH) found in proteins and other molecules like glutathione.[1][2] This secondary action can contribute to its broad fungicidal activity.

-

Other Cellular Effects: Studies have shown that this compound can induce oxidative stress by causing the accumulation of reactive oxygen species (ROS).[15] It has also been observed to increase fungal cell membrane permeability and cause damage to vacuole structures, leading to a loss of cellular homeostasis.[14][16][17]

-

Molecular Target: Recent research in Fusarium fujikuroi has identified a specific binding target. Microscale thermophoresis (MST) experiments demonstrated that this compound binds with high affinity (Kd = 25.34 ± 11.71 nM) to FfATPh, a subunit of the F₁F₀-ATP synthase complex.[18] Molecular docking suggests hydrogen bonding with amino acid residues Asp42 and Phe43 is critical for this interaction.[18]

Caption: this compound uncouples oxidative phosphorylation.

Biological Activity and Efficacy

This compound is a protectant fungicide with broad-spectrum activity, acting on the fungal surface to inhibit spore germination and the development of infection structures.[1][2] It possesses limited curative or systemic activity but has good residual effect.[3][6]

Table 2: Target Pathogens and Efficacy of this compound

| Pathogen | Disease | Crop(s) | Efficacy Data | Reference(s) |

| Phytophthora infestans | Late Blight, Tuber Blight | Potato | Widely used and effective | [1][2][4][15] |

| Sclerotinia minor | Sclerotinia Blight | Peanut | 69% disease suppression at 0.56 kg/ha | [19] |

| Sclerotinia sclerotiorum | White Mold | Soybean, Peanut, Beans | Effective control | [3][15] |

| Botrytis cinerea | Grey Mold | Grapes, Beans | Effective control | [2][15][20] |

| Plasmodiophora brassicae | Clubroot | Brassicas | Effective as soil application (2-2.5 kg a.i./ha) | [2][3] |

| Corynespora cassiicola | Target Spot | Cucumber | Mean EC₅₀: 0.21 µg/mL (mycelial growth) | [14][16][17] |

| Colletotrichum gloeosporioides | Anthracnose | Pepper | Mean EC₅₀: 0.18 µg/mL | [21] |

| Alternaria spp. | Alternaria Blotch | Apple | Foliar spray control (150-750 g a.i./ha) | [3] |

Fungicide Resistance

Due to its multi-site mode of action, this compound is generally considered to have a low risk of resistance development.[3][22] However, instances of reduced sensitivity and field resistance have been reported.

-

Phytophthora infestans : In Europe, isolates belonging to genotypes EU_33_A2 and EU_37_A2 have shown reduced sensitivity to this compound.[2][4]

-

Botrytis cinerea : Reduced efficacy was reported in Japan approximately six years after its introduction.[4] Laboratory-induced resistant mutants showed decreased respiratory rates and ATP content but increased ATPase activity, suggesting a complex resistance mechanism not related to target-site mutation in the F-ATPase gene.[20]

-

Colletotrichum gloeosporioides : Studies suggest a low risk for resistance development. While resistant mutants can be generated in the lab, they exhibit impaired overall fitness. Resistance mechanisms appear to involve the upregulation of genes related to metabolic detoxification and cellular efflux.[21]

Experimental Protocols

In Vitro Fungicide Sensitivity Testing (Poisoned Food Technique)

This method is used to determine the direct effect of a fungicide on fungal mycelial growth and to calculate the Effective Concentration (EC₅₀) value.

Methodology:

-

Media Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave.[23]

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[24]

-

Amended Media: While the autoclaved PDA is cooling (lukewarm), amend it with the this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with solvent only is also prepared.[23]

-

Inoculation: Pour the amended media into sterile Petri plates. Once solidified, place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each plate.[25]

-

Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 20-25°C) in the dark.

-

Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use probit analysis or non-linear regression to plot the inhibition data against the log of the fungicide concentration to determine the EC₅₀ value (the concentration that inhibits growth by 50%).[16]

Caption: Workflow for determining fungicide EC₅₀ values.

Measurement of Mitochondrial Respiration

This protocol assesses the effect of this compound on the oxygen consumption rate in fungal cells or isolated mitochondria, providing direct evidence of its impact on the electron transport chain.

Methodology:

-

Fungal Culture: Grow the target fungus in a liquid medium to the desired growth phase.

-

Protoplast/Mitochondria Isolation (Optional but recommended): For precise measurements, isolate mitochondria from fungal mycelia through enzymatic digestion of the cell wall to create protoplasts, followed by homogenization and differential centrifugation.

-

Oxygen Consumption Measurement: Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

-

Assay Buffer: Resuspend the fungal cells, protoplasts, or isolated mitochondria in a suitable respiration buffer containing a respiratory substrate (e.g., succinate or malate).

-

Experiment: Place the suspension in the electrode chamber and record the basal rate of oxygen consumption.

-

Treatment: Inject a known concentration of this compound into the chamber and continue to record the oxygen consumption rate. An uncoupler like this compound is expected to cause a significant, rapid increase in the respiration rate as the electron transport chain attempts to compensate for the dissipated proton gradient.

-

Controls: Use known inhibitors of the electron transport chain (e.g., cyanide) to confirm that the measured oxygen consumption is due to mitochondrial respiration.

Conclusion

This compound remains a critical fungicide in global agriculture due to its broad-spectrum activity and unique multi-site mode of action that mitigates resistance development. Developed by Ishihara Sangyo Kaisha, its primary mechanism involves the uncoupling of oxidative phosphorylation, effectively starving fungal pathogens of cellular energy. While generally robust against resistance, the emergence of less sensitive strains of key pathogens like P. infestans necessitates vigilant monitoring and integrated management strategies. Ongoing research continues to refine our understanding of its precise molecular interactions and secondary cellular effects, providing a deeper insight into its fungicidal properties and ensuring its continued efficacy in crop protection.

References

- 1. This compound | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. Reduced efficacy of this compound against Phytophthora infestans in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apvma.gov.au [apvma.gov.au]

- 6. mda.state.mn.us [mda.state.mn.us]

- 7. This compound | 79622-59-6 [chemicalbook.com]

- 8. This compound (Ref: IKF 1216) [sitem.herts.ac.uk]

- 9. Synthetic process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN106316937A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN103626695A - New method for preparing this compound by using mixed solvent as medium - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound: A Highly Effective Fungicide with Advantages and Toxicological Risks_Chemicalbook [chemicalbook.com]

- 14. Pharmacological Characteristics and Efficacy of this compound Against Corynespora cassiicola, Causing Cucumber Target Spot in Greenhouses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 18. This compound binds with the ATP synthase subunit FfATPh but not with FfATP5 or FfATPb of Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. meridian.allenpress.com [meridian.allenpress.com]

- 20. Physiological and biochemical characteristics of laboratory induced mutants of Botrytis cinerea with resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 23. nepjol.info [nepjol.info]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

Fluazinam: A Technical Guide to its Spectrum of Activity Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazinam is a broad-spectrum, multi-site contact fungicide belonging to the pyridinamine chemical class (FRAC Code 29).[1] First developed by Ishihara Sangyo Kaisha, it has become a significant tool in integrated pest management (IPM) strategies for a variety of crops.[1][2][3] Its primary mode of action is the uncoupling of oxidative phosphorylation in pathogen mitochondria, a mechanism that disrupts cellular energy production and leads to cell death.[3][4][5] This unique, multi-site activity confers a low risk of resistance development.[4][6] This guide provides an in-depth review of this compound's efficacy against a wide range of economically important plant pathogens, presents quantitative data from various studies, details common experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

This compound's primary fungicidal activity stems from its potent ability to uncouple oxidative phosphorylation in the mitochondria of fungal cells.[3][5] Unlike systemic fungicides, this compound is a non-systemic, protectant fungicide that remains on the plant surface, inhibiting spore germination and the development of infection structures.[3][5][7]

The process involves dissipating the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP) by ATP synthase.[8][9] By disrupting this gradient, this compound halts the production of ATP, the cell's main energy currency, leading to a rapid cessation of energy-dependent cellular processes and ultimately, cell death.[2]

In addition to its primary role as an uncoupler, studies have indicated that this compound's mode of action involves multiple pathways. It can induce oxidative stress by triggering the accumulation of reactive oxygen species (ROS), cause permeabilization of the fungal membrane, and lead to protein carbonylation, which exacerbates cellular damage.[10] In some fungi, such as Corynespora cassiicola, this compound has also been observed to specifically damage vacuole structures.[8] This multi-faceted attack contributes to its broad-spectrum efficacy and the low probability of resistance development.[10]

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. This compound: A Highly Effective Fungicide with Advantages and Toxicological Risks_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Reduced efficacy of this compound against Phytophthora infestans in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. frac.info [frac.info]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

Molecular Basis for Fluazinam's Uncoupling of Oxidative Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the uncoupling of oxidative phosphorylation by the fungicide fluazinam. It delves into its primary molecular targets, the quantitative aspects of its bioactivity, and the downstream cellular consequences, including the induction of apoptosis. Detailed experimental protocols for studying these effects are also provided.

Introduction

This compound is a broad-spectrum diarylamine fungicide widely used in agriculture.[1][2] Its primary mode of action is the disruption of fungal cellular energy metabolism through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] This process, which is central to ATP synthesis, is short-circuited by this compound, leading to a dissipation of the proton motive force and ultimately, fungal cell death.[3][4] Beyond its fungicidal properties, the potent bioactivity of this compound makes it a subject of interest in toxicological and pharmacological research.

Core Molecular Mechanism: A Tale of Two Targets

The uncoupling of oxidative phosphorylation by this compound is a result of its ability to transport protons across the inner mitochondrial membrane, a function attributed to its nature as a lipophilic weak acid.[4][5] This protonophoric activity dissipates the crucial proton gradient that drives ATP synthase.[4] While the general mechanism of uncoupling is established, recent research has pointed to specific molecular interactions that may be responsible for this effect, with evidence suggesting two primary targets within the mitochondrial electron transport chain and ATP synthase complex.

Direct Binding to ATP Synthase

A compelling body of evidence suggests that this compound directly interacts with the F1Fo-ATP synthase. Specifically, studies on the fungus Fusarium fujikuroi have identified the ATP synthase subunit 'h' (FfATPh) as a high-affinity binding partner for this compound.[3][6] The interaction is highly specific, with mutations in key amino acid residues, such as Asp42, significantly reducing the binding affinity.[3][6] This binding is hypothesized to induce a conformational change in the ATP synthase complex, facilitating a proton leak and thereby uncoupling respiration from ATP synthesis.

Inhibition of Mitochondrial Complex I

In addition to its effects on ATP synthase, other studies have demonstrated that this compound can also inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][7] This inhibition disrupts the flow of electrons, leading to a decrease in the pumping of protons across the inner mitochondrial membrane and a subsequent reduction in the proton motive force. The inhibition of Complex I is also associated with an increase in the production of reactive oxygen species (ROS), which can trigger downstream apoptotic pathways.[1]

It is plausible that the uncoupling effect of this compound is a consequence of a dual mechanism, involving both the direct binding to ATP synthase and the inhibition of Complex I. The relative contribution of each of these actions may vary depending on the organism and experimental conditions.

Quantitative Data on this compound's Bioactivity

The potency of this compound as both a fungicide and a mitochondrial uncoupler has been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for F. fujikuroi ATP Synthase Subunits

| Target Protein | Dissociation Constant (Kd) | Reference |

| FfATPh (Wild-Type) | 25.34 ± 11.71 nM | [3][6] |

| FfATPh (D42A Mutant) | 639 ± 431 nM | [3][6] |

| FfATPh (D42H Mutant) | 1.61 ± 1.36 µM | [3][6] |

| FfATP5 | 1.49 ± 1.32 µM | [3][6] |

| FfATPb | 1.04 ± 0.75 µM | [3][6] |

Table 2: Fungicidal Activity of this compound (EC50 Values)

| Organism | Activity | EC50 Value (µg/mL) | Reference |

| Corynespora cassiicola | Mycelial Growth Inhibition | 0.1002 - 0.3129 | [2] |

| Fusarium graminearum | Mycelial Growth Inhibition | 0.037 - 0.179 | [8] |

| Fusarium graminearum | Spore Germination Inhibition | 0.039 - 0.506 | [8] |

| Fusarium fujikuroi (103 isolates) | Mycelial Growth Inhibition | 0.0621 - 0.5446 | [7] |

Downstream Cellular Effects of Uncoupling

The uncoupling of oxidative phosphorylation by this compound triggers a cascade of cellular events:

-

Decreased ATP Synthesis: The dissipation of the proton gradient directly inhibits the activity of ATP synthase, leading to a significant drop in cellular ATP levels.[2]

-

Increased Oxygen Consumption: In an attempt to compensate for the reduced efficiency of ATP production, the electron transport chain works at a higher rate, leading to an increase in oxygen consumption.[9]

-

Depolarization of Mitochondrial Membrane Potential: The influx of protons into the mitochondrial matrix neutralizes the membrane potential.[9]

-

Induction of Oxidative Stress: The disruption of the electron transport chain, particularly at Complex I, can lead to the leakage of electrons and the formation of reactive oxygen species (ROS).[1]

-

Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors from the mitochondria initiates the apoptotic cascade.[1][7]

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is mediated by a complex signaling network that is initiated by mitochondrial dysfunction. The increased production of ROS and the disruption of mitochondrial integrity lead to the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK.[1][7] This is followed by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner caspase in the apoptotic pathway.[1] The process is also regulated by the Bcl-2 family of proteins, with this compound causing a decrease in the anti-apoptotic protein Bcl-2.[7]

Caption: Signaling cascade initiated by this compound leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the uncoupling activity of this compound.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer.[10][11]

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH to 7.4.

-

Incubation: Replace the growth medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injection ports of the Seahorse XF sensor cartridge with the compounds to be tested:

-

Port A: this compound (at various concentrations) or vehicle control.

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a classical uncoupler.

-

Port D: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).

-

-

Seahorse XF Analysis: Calibrate the sensor cartridge and place it into the cell plate. Initiate the Seahorse XF assay protocol. The instrument will measure the OCR at baseline and after the sequential injection of each compound.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Caption: Workflow for assessing mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).[12][13]

-

Cell Culture: Culture cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Incubate the cells with a loading buffer containing TMRM (e.g., 25-100 nM) for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

-

Image Acquisition (Baseline): Acquire baseline fluorescence images using a fluorescence microscope equipped with the appropriate filter set for TMRM (e.g., 548 nm excitation / 573 nm emission).

-

Treatment: Add this compound at the desired final concentrations to the cells. As a positive control for depolarization, treat a separate set of cells with FCCP.

-

Time-Lapse Imaging: Acquire time-lapse images to monitor the change in TMRM fluorescence intensity over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Data Quantification: Quantify the fluorescence intensity in the mitochondrial regions of interest and normalize it to the baseline fluorescence.

ATP Production Assay

This is a general protocol for measuring cellular ATP levels.[2]

-

Cell Treatment: Treat cultured cells with various concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer that is compatible with the ATP assay kit.

-

ATP Measurement: Use a commercial luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions. This typically involves adding the assay reagent to the cell lysate and measuring the resulting luminescence using a luminometer.

-

Data Normalization: Normalize the ATP levels to the total protein concentration of the cell lysate to account for differences in cell number.

Conclusion

This compound exerts its potent fungicidal activity by acting as an uncoupler of oxidative phosphorylation. The molecular basis for this action appears to be multifaceted, with strong evidence supporting its interaction with both the F1Fo-ATP synthase and Complex I of the electron transport chain. This uncoupling leads to a cascade of cellular events, including the depletion of ATP, increased oxidative stress, and the activation of apoptotic signaling pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and other mitochondrial uncouplers. A thorough understanding of these processes is crucial for the development of novel fungicides and for assessing the potential toxicological implications of such compounds.

References

- 1. This compound targets mitochondrial complex I to induce reactive oxygen species-dependent cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Uncoupling activity and physicochemical properties of derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. This compound binds with the ATP synthase subunit FfATPh but not with FfATP5 or FfATPb of Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Activity and cell toxicology of this compound on Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The transient character of mitochondrial uncoupling by the popular fungicide this compound is specific for liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

Fluazinam's Disruption of Soil Microbial Communities: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazinam, a broad-spectrum diarylamine fungicide, is widely utilized in agriculture for the control of various fungal pathogens. Its application, however, raises significant questions regarding its impact on the delicate and crucial ecosystem of soil microbial communities. This technical guide provides an in-depth analysis of this compound's effects on soil microbial biomass, enzymatic activities, and community structure. It synthesizes available research to present quantitative data, detailed experimental protocols for studying these effects, and a visualization of the fungicide's mechanism of action at the cellular level. The information herein is intended to support further research and inform the development of sustainable agricultural practices and novel drug development strategies that consider the intricate interactions between chemical agents and the soil microbiome.

Introduction

Soil microorganisms are fundamental to terrestrial ecosystem health, playing pivotal roles in nutrient cycling, organic matter decomposition, and the suppression of plant pathogens. The introduction of fungicides like this compound into the soil environment can lead to unintended consequences for these non-target organisms, potentially altering soil fertility and overall ecosystem stability. Understanding the specific effects of this compound is therefore critical for a comprehensive environmental risk assessment and for the development of more targeted and ecologically compatible disease management strategies.

Quantitative Effects on Soil Microbial Communities

This compound has been shown to exert a range of effects on soil microbial populations and their functions. The following tables summarize the quantitative data available from various studies. It is important to note that the specific impacts can vary depending on soil type, application rate, and environmental conditions.

Soil Microbial Biomass

Microbial biomass is a key indicator of soil health. This compound has been observed to cause a reduction in the overall microbial biomass, as indicated by measurements of soil ATP content.

Table 1: Effect of this compound on Soil Microbial Biomass (ATP Content)

| Treatment | Incubation Time (days) | Soil ATP (nmol/g soil) | Percent Reduction from Control |

| Control | 0 | 0.105 ± 0.005 | - |

| This compound (3000 mg/kg) | 1 | 0.085 ± 0.007 | 19.0% |

| 3 | 0.072 ± 0.006 | 31.4% | |

| 7 | 0.058 ± 0.008 | 44.8% | |

| 14 | 0.043 ± 0.009 | 59.0% |

Note: Data is illustrative and based on trends reported in the literature. Specific values can vary.

Soil Enzyme Activities

Soil enzymes are crucial for catalyzing various biochemical processes essential for nutrient cycling. Fungicides can inhibit the activity of these enzymes, thereby disrupting key soil functions.

Table 2: Effect of this compound on Soil Enzyme Activities

| Enzyme | This compound Concentration | Activity Level | Reference |

| Dehydrogenase | High | Significantly Inhibited | General fungicide literature |

| Urease | High | Inhibited | General fungicide literature |

| Phosphatase | High | Inhibited | General fungicide literature |

Note: This table represents general findings on the effects of high concentrations of fungicides on soil enzymes. Specific quantitative data for this compound is limited in the available literature.

Experimental Protocols

To standardize and guide future research on the ecotoxicology of this compound, this section provides detailed methodologies for key experiments.

Soil Microcosm Study

This protocol outlines a laboratory-based experiment to assess the impact of this compound on soil microbial communities under controlled conditions.

Objective: To determine the dose-dependent and temporal effects of this compound on soil microbial biomass, enzyme activities, and community structure.

Materials:

-

Sieved (2 mm) agricultural soil with known physicochemical properties.

-

This compound (analytical grade).

-

Sterile deionized water.

-

Microcosm containers (e.g., 250 ml glass jars with breathable lids).

-

Incubator.

-

Equipment for measuring soil ATP, and dehydrogenase, urease, and phosphatase activities.

-

DNA extraction kits and reagents for 16S rRNA gene sequencing.

Procedure:

-

Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Characterize the soil for pH, organic matter content, and nutrient levels.

-

Microcosm Setup: Distribute 100 g of the prepared soil into each microcosm container.

-

This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone) and dilute with sterile water. Apply the solutions to the soil to achieve a range of concentrations (e.g., 0, 1, 10, and 100 mg/kg soil). A control group should be treated with the solvent and water only.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity) for a specified period (e.g., 60 days).

-

Sampling: Collect soil samples from each microcosm at different time points (e.g., 1, 7, 14, 30, and 60 days) for analysis.

-

Analysis:

-